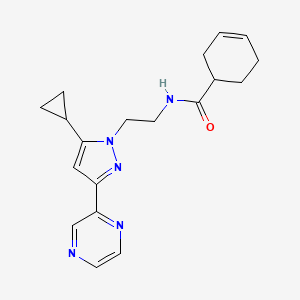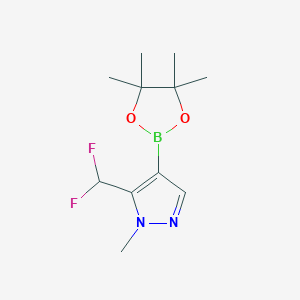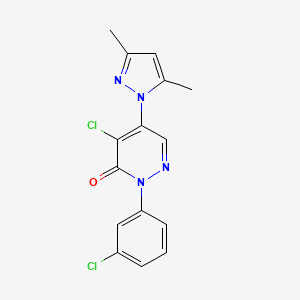
Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine derivatives are a significant class of chemical compounds due to their many pharmacological properties . They consist of a six-membered ring and contain two nitrogen atoms in opposite positions . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of a piperazine with various functional groups . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of piperazine derivatives can be confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can be influenced by the functional groups attached to the piperazine ring . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by the functional groups attached to the piperazine ring . For example, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .Applications De Recherche Scientifique
Efficient Synthesis of Piperazine Derivatives
An efficient and scalable synthesis method for differentially protected 2-(hydroxymethyl)piperazines has been developed, starting from (2S)-piperazine-2-carboxylic acid dihydrochloride. These derivatives are valuable as synthetic building blocks in the preparation of biologically active compounds and for constructing combinatorial libraries, indicating their importance in drug discovery and development processes (Gao & Renslo, 2007).
Antimicrobial and Biological Activities
Research on hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, has demonstrated significant antimicrobial, antilipase, and antiurease activities. This suggests the potential of piperazine derivatives in the development of new antimicrobial agents (Başoğlu et al., 2013).
Synthesis of Spiro Derivatives
The synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-diones from ethyl 4-ethoxycarbonyl-2-chloroacetylamino-2-butenoate showcases the versatility of piperazine derivatives in creating complex and functionally diverse molecules. These compounds have potential applications in material science and pharmaceuticals (Shin et al., 1983).
Development of Dual Antihypertensive Agents
The design and synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents further illustrate the application of piperazine derivatives in medicinal chemistry. The study on the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts offers insights into the physicochemical properties influencing the biological activity of these compounds (Marvanová et al., 2016).
Antihistamine Properties
Cetirizine, a derivative with a piperazine structure, serves as a selective H1 histamine receptor antagonist. It demonstrates the therapeutic potential of piperazine derivatives in treating allergic conditions such as urticaria and allergic rhinitis (Arlette, 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research and development of piperazine derivatives could involve the synthesis of new derivatives with improved pharmacological properties . Piperazines are one of the most important chemical compound classes used in new drug discovery, and the piperazine scaffold as a privileged structure is considered to be the core of different therapeutic drug designs .
Propriétés
IUPAC Name |
ethyl 4-(2-hydroxy-3-prop-2-enoxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-3-9-18-11-12(16)10-14-5-7-15(8-6-14)13(17)19-4-2;/h3,12,16H,1,4-11H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWQTBMLJWWBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

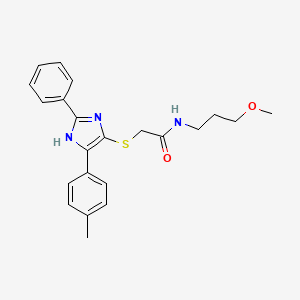
![4-Bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2995875.png)
![N-(4-sulfamoylphenethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B2995876.png)
![3,3-dimethyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)butan-1-one](/img/structure/B2995877.png)
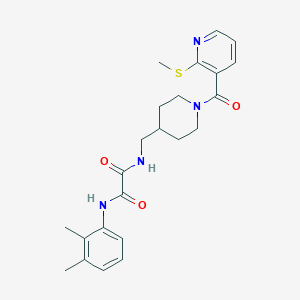
![N'-cyclopropyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2995880.png)

![N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide](/img/structure/B2995884.png)
![3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzonitrile](/img/structure/B2995885.png)

